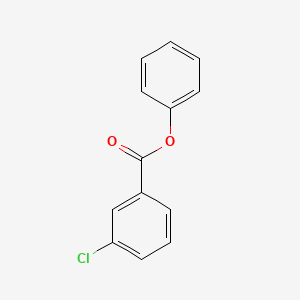
Phenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-chlorobenzoate is an organic compound that belongs to the class of benzoates It consists of a phenyl group attached to a 3-chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of phenyl-3-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenyl benzoate.
Reduction: The compound can be reduced to form phenyl-3-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Phenyl benzoate and chloride ions.
Oxidation: Phenyl benzoquinone derivatives.
Reduction: Phenyl-3-chlorobenzyl alcohol.
Applications De Recherche Scientifique
Phenyl 3-chlorobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phenyl-3-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The electron-withdrawing nature of the chlorine atom enhances the reactivity of the compound towards nucleophiles . In biological systems, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Phenyl 3-chlorobenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chlorobenzoic acid: Contains a carboxylic acid group instead of the ester group, leading to different chemical properties and reactivity.
Polychlorinated biphenyls (PCBs): Structurally related but contain multiple chlorine atoms, making them more persistent and less biodegradable.
This compound is unique due to its specific substitution pattern and the presence of both phenyl and chlorobenzoate moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
41998-17-8 |
|---|---|
Formule moléculaire |
C13H9ClO2 |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
phenyl 3-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9H |
Clé InChI |
BVSINJUGJASNKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Ethoxyphenyl)thio]-propanoic acid ethyl ester](/img/structure/B1625130.png)
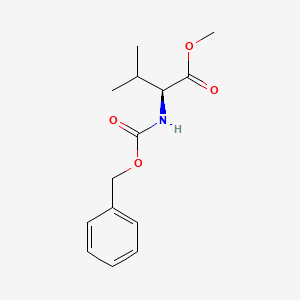
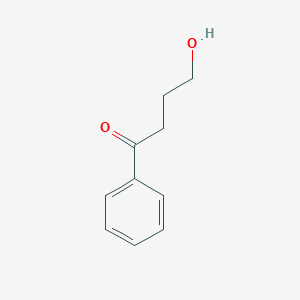
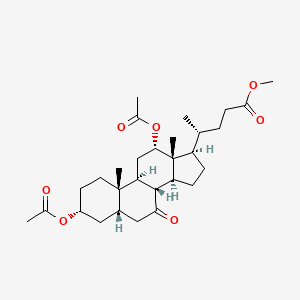
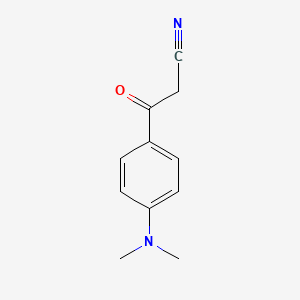


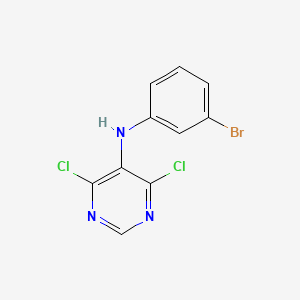
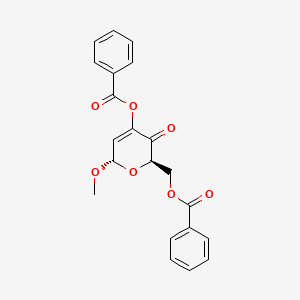
![4-(BENZO[D][1,3]DIOXOL-5-YLMETHYL)DIHYDROFURAN-2(3H)-ONE](/img/structure/B1625145.png)
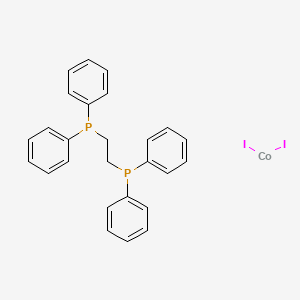

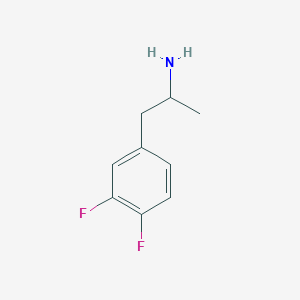
![N-{4-[(Propan-2-yl)oxy]phenyl}piperazine-1-carboxamide](/img/structure/B1625152.png)
